4-(N-Methyl-N-nitroso)aminoantipyrine
Overview
Description
4-(N-Methyl-N-nitroso)aminoantipyrine is a chemical compound with the molecular formula C₁₂H₁₄N₄O₂ and a molecular weight of 246.27 g/mol . It is a derivative of antipyrine, a pyrazolone derivative, and contains a nitroso group attached to a methylamino moiety. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-nitroso)aminoantipyrine typically involves the nitrosation of 4-(N-Methylamino)antipyrine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. The general synthetic route can be summarized as follows:
Starting Material: 4-(N-Methylamino)antipyrine.
Reagent: Nitrosating agent such as sodium nitrite (NaNO₂) in the presence of an acid (e.g., hydrochloric acid, HCl).
Reaction Conditions: The reaction is usually conducted at low temperatures (0-5°C) to prevent over-nitrosation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 4-(N-Methylamino)antipyrine and nitrosating agents are handled in reactors designed for efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(N-Methyl-N-nitroso)aminoantipyrine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(N-Methyl-N-nitroso)aminoantipyrine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(N-Methyl-N-nitroso)aminoantipyrine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(N-Methylamino)antipyrine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-(N-Nitroso)aminoantipyrine: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
4-(N-Methyl-N-nitroso)aminoantipyrine is unique due to the presence of both the nitroso and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-11(14(2)13-18)12(17)16(15(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVMURIFUSQEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994946 | |
Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73829-38-6 | |
Record name | 4-(N-Methyl-N-nitroso)aminoantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073829386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73829-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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